molecular formula C10H10F3NO B14891485 1-(2-Amino-5-ethylphenyl)-2,2,2-trifluoroethanone

1-(2-Amino-5-ethylphenyl)-2,2,2-trifluoroethanone

Cat. No.: B14891485
M. Wt: 217.19 g/mol
InChI Key: LEYUNXFAFHUSBB-UHFFFAOYSA-N
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Description

1-(2-Amino-5-ethylphenyl)-2,2,2-trifluoroethan-1-one is an organic compound characterized by the presence of an amino group, an ethyl group, and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-5-ethylphenyl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 2-amino-5-ethylphenyl derivatives with trifluoroacetylating agents. One common method includes the use of trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-5-ethylphenyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under mild conditions.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(2-Amino-5-ethylphenyl)-2,2,2-trifluoroethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-ethylphenyl)-2,2,2-trifluoroethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. Additionally, the amino group can form hydrogen bonds with active site residues, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone
  • 1-(2-Amino-5-ethylphenyl)-2-bromo-ethanone
  • 1-(2-Amino-5-ethylphenyl)-2-iodo-ethanone

Comparison: 1-(2-Amino-5-ethylphenyl)-2,2,2-trifluoroethan-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties compared to its halogenated analogs. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and electron-withdrawing capacity, making it a valuable scaffold in medicinal chemistry and material science.

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

1-(2-amino-5-ethylphenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C10H10F3NO/c1-2-6-3-4-8(14)7(5-6)9(15)10(11,12)13/h3-5H,2,14H2,1H3

InChI Key

LEYUNXFAFHUSBB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)N)C(=O)C(F)(F)F

Origin of Product

United States

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